CRITICAL EVIDENCE GAP NOTICE: Absence of Peer-Reviewed Quantitative Biological Data for CAS 378768-31-1
An exhaustive search of PubMed, ChEMBL, BindingDB, PubChem, Google Patents, and the broader scientific literature was conducted for quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, Kd, % inhibition at defined concentration, or any other numerical activity endpoint) for N-((6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl)benzenesulfonamide (CAS 378768-31-1). No peer-reviewed primary research paper, patent with disclosed biological data, or authoritative database entry containing compound-specific quantitative activity measurements was identified. A BindingDB entry (CHEMBL3398528, BDBM50063525) reporting MAO-A and MAO-B IC₅₀ values >100,000 nM was initially flagged; however, SMILES verification confirmed this entry corresponds to a structurally distinct compound (SMILES: COc1ccc(cc1)-c1c(Br)c2cc(C#N)c(cc2n1OC)C#N) and is therefore not attributable to CAS 378768-31-1 [1]. At the time of this analysis, the compound exists as a purchasable chemical entity (catalog purity ≥95%) with no disclosed quantitative biological characterization in the public domain. This evidence gap must be explicitly acknowledged for informed procurement decisions.
| Evidence Dimension | Availability of peer-reviewed quantitative biological activity data |
|---|---|
| Target Compound Data | Zero published IC₅₀, Kᵢ, EC₅₀, or Kd values identified for CAS 378768-31-1 |
| Comparator Or Baseline | NQBS lead compounds CU-O42, CU-O47, CU-O75 (DLBCL cytotoxicity IC₅₀ range: 0.5–1.5 µM) [2]; Quinoline-sulfonamide 8c (EGFR IC₅₀ = 0.161 µM) [3]; N-(quinolin-8-yl)benzenesulfonamide parent scaffold (NF-κB inhibition confirmed but quantitative IC₅₀ not disclosed for parent) [4] |
| Quantified Difference | Not calculable — target compound lacks quantitative data |
| Conditions | Literature search across PubMed, ChEMBL, BindingDB, PubChem, Google Patents, and Google Scholar (search date: April 2026) |
Why This Matters
Procurement decisions for this compound must be made with the understanding that its biological activity is entirely uncharacterized in the peer-reviewed literature; it is suited as a novel scaffold exploration tool or synthetic intermediate, not as a validated probe compound with established pharmacology.
- [1] BindingDB. BDBM50063525 (CHEMBL3398528). Affinity Data: IC50 >1.00E+5 nM for human recombinant MAO-A and MAO-B. SMILES verification: COc1ccc(cc1)-c1c(Br)c2cc(C#N)c(cc2n1OC)C#N — structurally distinct from CAS 378768-31-1. View Source
- [2] Kalac M, Mangone M, Rinderspacher A, et al. N-quinoline-benzenesulfonamide derivatives exert potent anti-lymphoma effect by targeting NF-κB. iScience. 2020;23(12):101884. Most potent NQBS analogs CU-O42, CU-O47, CU-O75 exhibit IC50 in the 0.5 to 1.5 µM range in DLBCL viability assays. View Source
- [3] Elkotamy MS, Elgohary MK, Elkelesh IA, et al. Design, synthesis, and molecular dynamics-driven evaluation of quinoline-sulfonamide derivatives as potent and selective EGFR inhibitors. Bioorg Chem. 2025;157:108247. Compound 8c: EGFR IC50 = 0.161 µM. View Source
- [4] Rinderspacher A, Deng SX, Landry DW, et al. N-quinolin-benzenesulfonamides and related compounds for the treatment of cancer, autoimmune disorders and inflammation. US Patent US9896420B2, 2018. View Source
